

# Structural Insights into 4-Substituted-2-Methylaniline Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-methylaniline*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of 4-substituted-2-methylaniline derivatives is paramount for the targeted design of novel therapeutics and functional materials. This guide provides a comparative structural analysis of these derivatives, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and a visualization of a relevant drug discovery workflow are also presented to provide a practical framework for further research.

The strategic placement of different functional groups at the 4-position of the 2-methylaniline scaffold significantly influences the molecule's electronic properties, conformation, and intermolecular interactions. These modifications, in turn, dictate the compound's reactivity, bioavailability, and efficacy in various applications, including as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. Aniline derivatives are particularly prominent in oncology, forming the backbone of numerous kinase inhibitors.<sup>[1]</sup>

## Comparative Structural Analysis: Crystallographic Data

Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and crystal packing, offering a definitive view of the molecule's three-dimensional structure.<sup>[2]</sup> While a comprehensive crystallographic study of a complete series of 4-substituted-2-methylaniline derivatives is not readily available in the literature, a comparison of related substituted anilines reveals the influence of the 4-substituent on the crystal architecture. The interplay of hydrogen

bonds,  $\pi$ - $\pi$  stacking, and other intermolecular forces, governed by the nature of the substituent, dictates the supramolecular assembly.<sup>[3]</sup>

For instance, the crystal structure of 4-methyl-2-nitroaniline has been determined to be monoclinic with the space group C2/c.<sup>[4][5]</sup> The presence of both an electron-donating methyl group and an electron-withdrawing nitro group creates a specific electronic environment that influences its crystal packing. In related substituted anilines, electron-withdrawing groups like nitro groups have been shown to favor  $\pi$ - $\pi$  stacking interactions, while halogen and methoxy groups can participate in various hydrogen bonding motifs.<sup>[3]</sup>

Compound Name	Crystal System	Space Group	Key Intermolecular Interactions	Reference
4-Methyl-2-nitroaniline	Monoclinic	C2/c	N/A	[4][5]
4-(p-Tolyloxy)aniline	Monoclinic	P 1 21/c 1	N/A	[2]
4-Chloro-2-nitroaniline	N/A	N/A	N-H···O hydrogen bonds (forming ribbons)	[3]
4-Methoxy-2-nitroaniline	N/A	N/A	Intramolecular and intermolecular N- H···O hydrogen bonds, $\pi$ - $\pi$ stacking	[3]
(E)-N,N-Diethyl-4-[(4-methoxyphenyl)imino]methyl]aniline	Triclinic	P -1	C—H··· $\pi$ hydrogen bonds	[6]
4-[(4-Aminophenyl)sulfonyl]aniline	Orthorhombic	P212121	N—H···S, N— H···N, and N— $\pi$ interactions	[7]

## Comparative Spectroscopic Analysis: NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei within a molecule. The chemical shifts of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei are highly sensitive to the electronic effects of substituents on the aromatic ring. While a complete, directly comparative dataset for a series of 4-substituted-2-methylanilines is not

available in a single source, the following table compiles data from various sources for related compounds to illustrate the impact of the 4-substituent on the NMR spectra.

Generally, electron-donating groups (e.g., -OCH<sub>3</sub>, -CH<sub>3</sub>) are expected to cause an upfield shift (lower ppm) of the aromatic proton and carbon signals due to increased electron shielding, while electron-withdrawing groups (e.g., -NO<sub>2</sub>, -Cl, -Br) will induce a downfield shift (higher ppm) due to deshielding.

4-Substituent	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	Reference
-H (2-Methylaniline)	Aromatic: 6.6-7.1, NH <sub>2</sub> : ~3.5, CH <sub>3</sub> : ~2.1	Aromatic: 114-145, CH <sub>3</sub> : ~17	N/A
-CH <sub>3</sub> (2,4-Dimethylaniline)	Aromatic: 6.8-7.0, NH <sub>2</sub> : ~3.5, CH <sub>3</sub> (2): ~2.1, CH <sub>3</sub> (4): ~2.2	Aromatic: 117-144, CH <sub>3</sub> (2): ~17, CH <sub>3</sub> (4): ~20	N/A
-OCH <sub>3</sub> (4-Methoxy-2-methylaniline)	Aromatic: 6.6-6.8, NH <sub>2</sub> : ~3.5, OCH <sub>3</sub> : ~3.7, CH <sub>3</sub> : ~2.1	Aromatic: 114-152, OCH <sub>3</sub> : ~55, CH <sub>3</sub> : ~17	[8]
-Cl (4-Chloro-2-methylaniline)	Aromatic: 6.7-7.1, NH <sub>2</sub> : ~3.8, CH <sub>3</sub> : ~2.1	Aromatic: 115-143, CH <sub>3</sub> : ~17	[9]
-NO <sub>2</sub> (4-Methyl-2-nitroaniline)	Aromatic: 6.8-7.9, NH <sub>2</sub> : ~6.2, CH <sub>3</sub> : ~2.4	Aromatic: 118-148, CH <sub>3</sub> : ~20	[4][5]

## Experimental Protocols

### Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a 4-substituted-2-methylaniline derivative.

- **Crystal Growth:** High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods include vapor diffusion or slow cooling.[2]

- Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) is directed at the crystal. The crystal is rotated to collect a complete set of diffraction data.
- Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction data.

## NMR Spectroscopy

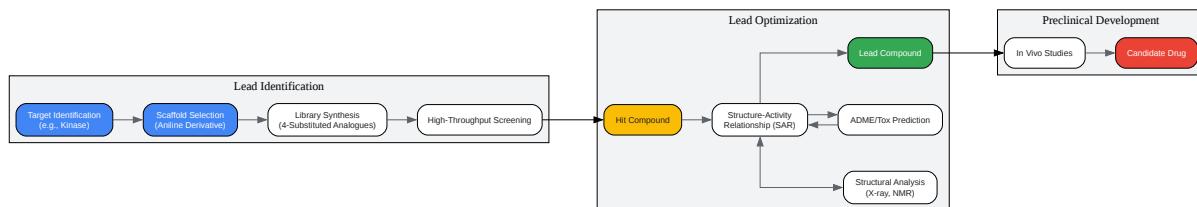
This protocol provides a standardized procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of 4-substituted-2-methylaniline derivatives.

- Sample Preparation: Dissolve approximately 5-10 mg of the purified aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
- Instrument Setup:
  - Use a 300-600 MHz NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve good resolution.
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Sequence: Standard single pulse.
  - Number of Scans: 16-64 (depending on concentration).
  - Relaxation Delay: 1-5 seconds.

- Spectral Width: Typically -2 to 12 ppm.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Pulse Sequence: Proton-decoupled single pulse.
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: Typically 0 to 220 ppm.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the spectrum to obtain a flat baseline.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

## Visualizing the Drug Discovery Workflow

Aniline scaffolds are crucial in the design of kinase inhibitors for cancer therapy.[\[10\]](#) The following diagram illustrates a typical scaffold-based drug design workflow.



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Caption: A generalized workflow for scaffold-based kinase inhibitor drug discovery.

This guide provides a foundational comparison of the structural properties of 4-substituted-2-methylaniline derivatives. Further systematic studies on a homologous series of these compounds are warranted to establish more precise structure-property relationships, which will undoubtedly accelerate their application in drug discovery and materials science.

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